molecular formula C26H20Cl2N2O4S B12764679 3-(2,4-Dichlorobenzyl)-5-(3,4-dimethoxybenzylidene)-1-phenylthiobarbituric acid CAS No. 89516-55-2

3-(2,4-Dichlorobenzyl)-5-(3,4-dimethoxybenzylidene)-1-phenylthiobarbituric acid

Cat. No.: B12764679
CAS No.: 89516-55-2
M. Wt: 527.4 g/mol
InChI Key: HYHZGWHCUVCJJW-NDENLUEZSA-N
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Description

3-(2,4-Dichlorobenzyl)-5-(3,4-dimethoxybenzylidene)-1-phenylthiobarbituric acid is a complex organic compound that belongs to the class of thiobarbituric acids This compound is characterized by the presence of dichlorobenzyl, dimethoxybenzylidene, and phenyl groups attached to a thiobarbituric acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichlorobenzyl)-5-(3,4-dimethoxybenzylidene)-1-phenylthiobarbituric acid typically involves multi-step organic reactions. The process begins with the preparation of the thiobarbituric acid core, followed by the introduction of the dichlorobenzyl and dimethoxybenzylidene groups through condensation reactions. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichlorobenzyl)-5-(3,4-dimethoxybenzylidene)-1-phenylthiobarbituric acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiol derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives.

Scientific Research Applications

3-(2,4-Dichlorobenzyl)-5-(3,4-dimethoxybenzylidene)-1-phenylthiobarbituric acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,4-Dichlorobenzyl)-5-(3,4-dimethoxybenzylidene)-1-phenylthiobarbituric acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dichlorophenylureido)acetic acid (2,3-dimethoxybenzylidene)hydrazide
  • 2-(2,4-Dichlorophenoxy)-acetic acid (1,4-dioxin-2-ylmethylene)-hydrazide
  • 2-(3-Benzylureido)acetic (3,4-dimethoxybenzylidene)hydrazide

Uniqueness

3-(2,4-Dichlorobenzyl)-5-(3,4-dimethoxybenzylidene)-1-phenylthiobarbituric acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactivity and interactions, making it a valuable compound in various fields of research.

Properties

CAS No.

89516-55-2

Molecular Formula

C26H20Cl2N2O4S

Molecular Weight

527.4 g/mol

IUPAC Name

(5Z)-1-[(2,4-dichlorophenyl)methyl]-5-[(3,4-dimethoxyphenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C26H20Cl2N2O4S/c1-33-22-11-8-16(13-23(22)34-2)12-20-24(31)29(15-17-9-10-18(27)14-21(17)28)26(35)30(25(20)32)19-6-4-3-5-7-19/h3-14H,15H2,1-2H3/b20-12-

InChI Key

HYHZGWHCUVCJJW-NDENLUEZSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)N(C2=O)C3=CC=CC=C3)CC4=C(C=C(C=C4)Cl)Cl)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)N(C2=O)C3=CC=CC=C3)CC4=C(C=C(C=C4)Cl)Cl)OC

Origin of Product

United States

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